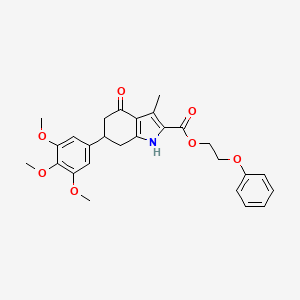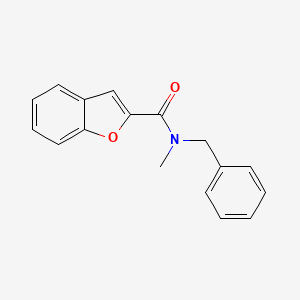![molecular formula C10H12N6O2S B5611178 6-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5611178.png)
6-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "6-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol" involves various strategies to incorporate the dimethylamino, methylthio, triazine, and pyridazinol components into a single molecule. For instance, the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives demonstrates the complexity and creativity required in constructing molecules with similar structural motifs, highlighting accessible pathways for creating compounds with a combination of pyrazolyl-pyridazine moiety with pyrimidine and triazine rings (A. Yengoyan et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described by Liping Lu et al. (2004), reveals a planar configuration due to π-conjugation, emphasized by an extensive network of hydrogen bonds and π–π stacking interactions, which are crucial for maintaining the crystal structure (Liping Lu et al., 2004). This analysis is essential for understanding the reactivity and interaction capabilities of "this compound".
Chemical Reactions and Properties
The reactivity and chemical properties of molecules with similar frameworks involve a variety of reactions, such as cycloalkylation, nucleophilic substitution, and cyclization, to create diverse heterocyclic compounds. These processes are exemplified in the work by M. S. E. Gaby et al. (2003), who demonstrated novel syntheses involving the pyridazine ring, leading to various derivatives through intricate chemical pathways (M. S. E. Gaby et al., 2003).
Physical Properties Analysis
The physical properties of such complex molecules are closely tied to their molecular structure. The planarity and π-conjugation within the molecule can significantly influence its solubility, melting point, and crystalline form. These aspects are crucial for determining the conditions under which these compounds can be synthesized, isolated, and utilized in further applications.
Chemical Properties Analysis
Chemical properties, including reactivity towards other chemical agents, stability under various conditions, and the potential for undergoing further chemical transformations, are vital for understanding the utility and limitations of the synthesized compounds. The study of the synthesis and reactivity of similar molecules provides insight into the mechanisms and conditions favorable for their reactions, as well as the types of chemical modifications these molecules can undergo (D. Prajapati et al., 2005).
Propriétés
IUPAC Name |
3-[[4-(dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c1-16(2)8-11-9(13-10(12-8)19-3)18-7-5-4-6(17)14-15-7/h4-5H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSVKAZIWCEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)SC)OC2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5611109.png)

![ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5611117.png)
![5-[(2-ethyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5611131.png)
![3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5611134.png)
![N-mesityl-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5611139.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5611154.png)
![4-amino-2-[(2-phenoxyethyl)thio]-5-pyrimidinecarbonitrile](/img/structure/B5611162.png)
![5-(2-bromophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5611166.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5611174.png)
![2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5611182.png)

![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine](/img/structure/B5611188.png)